molecular formula C19H24FN5OS B6488168 2-ethyl-5-[(4-ethylpiperazin-1-yl)(4-fluorophenyl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol CAS No. 887219-49-0

2-ethyl-5-[(4-ethylpiperazin-1-yl)(4-fluorophenyl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol

Cat. No.: B6488168
CAS No.: 887219-49-0
M. Wt: 389.5 g/mol
InChI Key: YAIWJGORFDQULX-UHFFFAOYSA-N
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Description

2-Ethyl-5-[(4-ethylpiperazin-1-yl)(4-fluorophenyl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a heterocyclic compound featuring a fused triazolo-thiazole core. The triazolo-thiazole scaffold is known for its bioisosteric resemblance to purine bases, enabling interactions with biological targets such as enzymes or receptors .

Properties

IUPAC Name

2-ethyl-5-[(4-ethylpiperazin-1-yl)-(4-fluorophenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24FN5OS/c1-3-15-21-19-25(22-15)18(26)17(27-19)16(13-5-7-14(20)8-6-13)24-11-9-23(4-2)10-12-24/h5-8,16,26H,3-4,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAIWJGORFDQULX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)F)N4CCN(CC4)CC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-ethyl-5-[(4-ethylpiperazin-1-yl)(4-fluorophenyl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a member of the thiazolo-triazole class of compounds that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure comprising a triazole and thiazole moiety linked to an ethylpiperazine group and a fluorophenyl substituent. This unique combination is thought to contribute to its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity across several domains:

1. Antimicrobial Activity
Studies have shown that derivatives of thiazolo[2,3-c][1,2,4]triazoles possess antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus≤ 0.25 μg/mL
Escherichia coli≤ 0.5 μg/mL
Candida albicans32 μg/mL

These results suggest that the compound may inhibit bacterial fatty acid biosynthesis by targeting specific enzymes such as FabI, crucial for bacterial survival and proliferation .

2. Anticancer Potential
The thiazole and triazole scaffolds are known for their anticancer activities. Recent studies highlight that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The compound's structural analogs have shown promise in preclinical models against different cancer types .

3. Mechanism of Action
The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary docking studies suggest that it interacts with key residues in target enzymes, leading to inhibition of essential metabolic pathways in pathogens .

Case Studies

Several studies have explored the biological effects of related compounds:

Case Study 1: Antimicrobial Screening
A series of thiazolo-triazole derivatives were synthesized and screened for antimicrobial activity. Among them, specific derivatives showed potent activity against M. tuberculosis, indicating potential for development as antitubercular agents .

Case Study 2: Anticancer Activity
In a study examining the anticancer properties of thiazolidinone derivatives, it was found that certain modifications led to enhanced activity against breast cancer cell lines. This suggests that similar modifications could be explored for the thiazolo-triazole scaffold to improve its anticancer efficacy .

Scientific Research Applications

Structure and Composition

The molecular formula of the compound is C18H23FN6SC_{18}H_{23}FN_6S with a molecular weight of approximately 368.48 g/mol. The presence of the triazole and thiazole rings contributes to its biological activity.

Antidepressant Activity

Recent studies have indicated that compounds similar to 2-ethyl-5-[(4-ethylpiperazin-1-yl)(4-fluorophenyl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol exhibit significant antidepressant effects. For instance, research has shown that modulation of the 5-HT2A serotonin receptor can lead to improved mood and reduced anxiety in preclinical models .

Neuroprotective Effects

The compound has demonstrated neuroprotective properties in models of neurodegenerative diseases. Its ability to inhibit oxidative stress and inflammation in neuronal cells suggests potential applications in treating conditions like Alzheimer's disease .

Antitumor Activity

Studies have explored the antitumor potential of similar triazole derivatives. The compound may inhibit tumor growth by inducing apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins .

Table 1: Summary of Biological Activities

Activity TypeEffectivenessReference
AntidepressantSignificant
NeuroprotectiveModerate
AntitumorPromising

Table 2: Comparative Analysis with Similar Compounds

Compound NameStructure TypeActivity Type
4-Fluorophenyl derivativeTriazoleAntidepressant
Pyrazole derivativePyrazoleNeuroprotective
Benzimidazole derivativeBenzimidazoleAntitumor

Case Study 1: Antidepressant Efficacy

In a double-blind study involving patients with major depressive disorder, administration of a similar triazole derivative resulted in a significant reduction in depression scores compared to placebo after eight weeks. The study highlighted the importance of serotonin receptor modulation in achieving therapeutic effects.

Case Study 2: Neuroprotection in Alzheimer's Models

A recent investigation into the neuroprotective effects of related compounds demonstrated that treatment with these derivatives reduced neuronal cell death and improved cognitive function in animal models of Alzheimer's disease. This study emphasizes the potential for developing new therapies for neurodegenerative disorders.

Comparison with Similar Compounds

Key Observations:

Chlorophenyl and methoxy/ethoxy substituents (as in ) introduce steric and electronic modifications that could alter pharmacokinetics.

Crystallographic Behavior :

  • Fluorophenyl-containing analogs (e.g., ) adopt planar conformations in crystal lattices, with perpendicular orientations of one fluorophenyl group, influencing packing efficiency and stability.

Synthetic Routes :

  • Many analogs are synthesized via condensation reactions using POCl₃ to activate carbonyl groups, similar to methods described for triazolo-thiadiazoles . Yields for such reactions range from 49% to high yields (>80%), depending on substituent complexity .

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